2,5-Dimethoxypyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,5-dimethoxypyridin-3-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,8H2,1-2H3 |
InChI Key |
DNNHEALKXSHMRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethoxypyridin 3 Amine and Its Derivatives
Established Synthetic Routes to 2,5-Dimethoxypyridin-3-amine
Traditional methods for synthesizing substituted aminopyridines often rely on sequential reactions to build the required functionality onto a core structure. These can be lengthy but are generally robust and well-understood.
Multi-step synthesis provides a reliable pathway to complex molecules by breaking down the construction into a series of manageable, high-yielding reactions. nih.gov A common strategy for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by reduction. For the target molecule, a hypothetical multi-step synthesis could begin with a 2,5-dimethoxypyridine (B1356635) precursor. The introduction of a nitro group at the C-3 position, followed by a reduction step, would yield the desired amine.
A widely used method for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine derivative. semanticscholar.org For instance, a semipreparative three-stage synthesis of 4-aminopyridine (B3432731) uses pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates, with the final step being the reduction of the nitro group. semanticscholar.org This reduction is often accomplished using iron powder in the presence of an acid, such as acetic acid or mineral acids. semanticscholar.org
Hypothetical Multi-Step Route:
Starting Material: 2,5-Dimethoxypyridine.
Nitration: Electrophilic nitration to introduce a nitro group (-NO₂) at the 3-position, yielding 2,5-dimethoxy-3-nitropyridine.
Reduction: Reduction of the nitro group to a primary amine (-NH₂) using standard conditions, such as catalytic hydrogenation or metal/acid reduction.
This stepwise approach allows for purification of intermediates, ensuring the final product's high purity. syrris.jp
In contrast to multi-step syntheses, one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and time savings by combining multiple transformations in a single reaction vessel without isolating intermediates. nih.gov The synthesis of polysubstituted pyridines can be achieved through one-pot, multi-component reactions (MCRs) that construct the heterocyclic ring from simple, acyclic precursors. core.ac.uk
For example, a general protocol for synthesizing 3-sulfonyl-2-aminopyridines involves a one-pot, three-component coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia (B1221849). nih.gov Similarly, various polysubstituted 4-aminopyridines have been synthesized from α-azidovinylketones, aldehydes, and methylamine (B109427) derivatives in a facile domino reaction. nih.gov The Bohlmann-Rahtz pyridine (B92270) synthesis is another classic example of a cyclocondensation process that can be adapted for one-pot procedures to create highly substituted pyridines. core.ac.uk Adapting such a strategy for this compound would involve the careful selection of acyclic building blocks that contain the necessary methoxy (B1213986) and amine functionalities.
| Reaction Type | Starting Materials | Key Features | Ref |
| Domino Reaction | α-azidovinylketones, aldehydes, methylamines | Mild conditions, good yields for 4-aminopyridines. | nih.gov |
| Three-Component Coupling | N,N-dimethylacroleines, sulfonylacetonitriles, amines | High purity and yields without chromatography. | nih.gov |
| MCR from Enaminones | Enaminones, malononitrile, primary amines | Solvent-free conditions, efficient access to 2-aminopyridines. | nih.gov |
Novel Approaches and Methodological Advancements in this compound Synthesis
Recent advancements in organic synthesis have focused on developing highly efficient and selective catalytic methods for C-N bond formation and heterocycle construction.
Modern catalysis offers powerful tools for introducing amine groups.
Iridium and Cobalt Catalysis: Iridium catalysts have been successfully employed for the direct asymmetric reductive amination of 2-acylpyridines, providing chiral 1-pyridin-2-yl-ethylamines in high yields and enantioselectivity. rsc.orgresearchgate.net This methodology could be applied to a 2,5-dimethoxy-3-acylpyridine precursor. Cobalt catalysts have been utilized in [2+2+2] cycloaddition reactions between yne-ynamides and nitriles to construct the aminopyridine core, offering a convergent approach to the target scaffold. nih.govresearchgate.net DFT computations suggest that 3-aminopyridines are formed via a formal [4+2] cycloaddition between the nitrile and a cobaltacyclopentadiene intermediate. nih.gov
Palladium-Carbon Hydrogenation: Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.com In the context of aminopyridine synthesis, its primary role is in the reduction of functional groups. It is highly effective for the reduction of nitro groups to primary amines under a hydrogen atmosphere. mdpi.com Furthermore, Pd/C can be used for the hydrogenation of pyridinecarbonitriles to yield pyridylmethylamines. rsc.org The chemoselectivity of this reaction—reducing the nitrile without saturating the pyridine ring—can be tuned by adjusting reaction conditions such as the solvent and the presence of acids. rsc.org
| Catalyst System | Reaction Type | Precursor Type | Key Advantage | Ref |
| Iridium-complex | Asymmetric Reductive Amination | Acylpyridine | High enantioselectivity for chiral amines. | rsc.org |
| Cobalt-complex | [2+2+2] Cycloaddition | Yne-ynamide + Nitrile | Direct construction of the aminopyridine ring. | nih.gov |
| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Nitropyridine or Pyridinecarbonitrile | High efficiency, standard procedure, chemoselectivity. | rsc.org |
Reductive Amination Protocols for Primary Amine Synthesis
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org To synthesize the primary amine this compound, the logical precursor would be 2,5-dimethoxypyridin-3-one. The reaction would involve the condensation of this ketone with an ammonia source to form an imine, which is then reduced in situ to the target primary amine. nih.gov
This process can be performed as a direct, one-pot reaction where the carbonyl compound, amine source, and reducing agent are combined. wikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and pyridine-borane being common choices due to their ability to selectively reduce the imine intermediate in the presence of the starting ketone. sciencemadness.orgtaylorfrancis.com The use of molecular sieves can facilitate the reaction by sequestering the water produced during imine formation. sciencemadness.org Recent developments have also introduced reusable iron-based catalysts for the reductive amination of ketones and aldehydes using aqueous ammonia, highlighting a move towards more sustainable and earth-abundant metal catalysis. nih.gov
These pathways involve either adding an amine nucleophile to a pyridine ring or constructing the ring from acyclic precursors.
Nucleophilic Addition: The direct amination of a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr). The classic Chichibabin reaction, for example, involves the reaction of pyridine with sodium amide to yield 2-aminopyridine (B139424). youtube.com This reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. quimicaorganica.org While this reaction typically favors the 2- and 4-positions, its application to a pre-substituted 2,5-dimethoxypyridine would depend on the directing effects of the existing methoxy groups. Alternatively, a leaving group at the 3-position of the pyridine ring could facilitate a direct SNAr reaction with an amine nucleophile. nih.gov Activation of the pyridine ring with a Lewis acid can also enhance its reactivity towards nucleophilic attack. nih.gov
Aromatic Cyclization: Several named reactions exist for the de novo synthesis of the pyridine ring. The Hantzsch pyridine synthesis, for instance, is a cyclocondensation reaction typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source. organic-chemistry.org A modified approach, the Bohlmann-Rahtz pyridine synthesis, allows for the one-pot, three-component synthesis of polysubstituted pyridines from a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding with high regiochemical control. core.ac.uk By choosing appropriate acyclic starting materials bearing methoxy functionalities, these cyclization pathways could be designed to construct the this compound scaffold directly.
Ring Opening and Closing Cascade (ROCC) Mechanisms in Pyridine Synthesis
A notable strategy for constructing substituted pyridine rings involves a Ring Opening and Closing Cascade (ROCC) mechanism. This approach often utilizes stable, five-membered heterocyclic rings as precursors, which are induced to open and subsequently reclose to form the more thermodynamically stable six-membered pyridine ring.
One such example is the use of isoxazoles as precursors for pyridine synthesis. researchgate.net The process is initiated by the cleavage of the weak N-O bond in the isoxazole (B147169) ring, which generates a vinylogous amide intermediate. This reactive intermediate can then participate in a condensation reaction with another component, leading to the formation of a di-substituted pyridine derivative. researchgate.net This cascade of reactions provides a pathway to pyridine scaffolds that might be challenging to access through more traditional condensation methods. researchgate.net Another related concept is the Zincke ring-opening, where pyridinium (B92312) salts are dearomatized to form reactive donor-acceptor dienes known as Zincke aldehydes, which can then be used in further syntheses. nih.gov
Synthesis of Functionalized this compound Derivatives
Once the core this compound structure is obtained, its functionalization is key to developing a diverse range of molecules for various applications, such as potential PI3K/mTOR dual inhibitors. nih.gov The synthesis of these derivatives often involves the strategic introduction of substituents onto the pyridine ring, a task that relies on precise control of reaction conditions and reagents.
Strategies for Regioselective Functionalization
Regioselectivity—the ability to functionalize a specific position on the pyridine ring—is a critical challenge in the synthesis of complex derivatives. For substituted pyridines, the existing groups on the ring direct the position of subsequent modifications. Several strategies have been developed to achieve high regioselectivity.
One approach involves the use of trihalogenated pyridines, where the different halogens exhibit varied reactivity, allowing for selective metal-halogen exchange at a specific position. mdpi.com For instance, in a 2-chloro-4,5-dibromopyridine system, it is possible to selectively perform a halogen-magnesium exchange at one of the bromine positions, leaving the other halogen atoms untouched for subsequent reactions. mdpi.com Another strategy is the functionalization of pyridine N-oxides, where the N-oxide group can direct metallation to the C2 position. Subsequent reactions with electrophiles and removal of the N-oxide group yield 2-substituted pyridines. organic-chemistry.org The choice of strategy depends on the desired substitution pattern and the electronic nature of the substituents already present on the pyridine ring. mdpi.com
Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of pyridine derivatives.
The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. acs.org However, the cross-coupling of 2-substituted pyridyl organoboranes can be challenging due to slow transmetallation rates and the potential for protodeboronation. nih.gov To overcome these issues, specific catalyst systems and reaction conditions have been developed. The use of highly active catalyst systems, often based on palladium with specialized phosphine (B1218219) or phosphite (B83602) ligands, is crucial. nih.gov For example, catalysts based on ligands like PPh3 or sterically hindered 2-(dicyclohexylphosphino)biphenyl (B1301957) have proven effective for coupling halopyridines. acs.org
| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | Arylboronic acid | Pd/C / PPh3 | K3PO4 | Toluene/H2O | Good | acs.org |
| 2-Chloropyridine | Arylboronic acid | Pd/C / 2-(dicyclohexylphosphino)biphenyl | K3PO4 | Toluene/H2O | Good | acs.org |
| Lithium triisopropyl 2-pyridylboronate | Aryl bromide | Pd2(dba)3 / phosphite ligand | KF | Dioxane | 74-82% | nih.gov |
| 4-Pyridineboronic acid derivative | Aryl iodide | Pd(dppf)Cl2·CH2Cl2 | Pyridine | - | 68% | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has become a vital method for synthesizing aminopyridines. The development of successive generations of catalyst systems, particularly those using bulky, electron-rich phosphine ligands, has greatly expanded the scope of this reaction. wikipedia.org These advanced catalysts can overcome the tendency of the pyridine nitrogen to coordinate with the palladium center, which can otherwise inhibit catalysis. acs.org For challenging substrates, such as volatile amines, practical modifications like performing the reaction in sealed tubes have been developed to ensure good yields. acs.orgnih.gov
| Pyridine Substrate | Amine Partner | Catalyst/Ligand | Base | Conditions | Result | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | Volatile amines (e.g., methylamine) | Pd(OAc)2 / BINAP | NaOtBu | Sealed tube | Expedient entry to secondary/tertiary aminopyridines | acs.orgnih.gov |
| Aryl Halide | Primary Amine | Palladium / Dppf or BINAP | - | - | Efficient coupling | wikipedia.org |
| 2-Chloro-4-methyl-pyridine | Aniline | PdCl2(PPh3)2 / Xantphos | NaOtBu | Refluxing toluene | Moderate to good yields | mdpi.com |
Preparation of Precursors and Intermediates
The success of advanced coupling reactions depends on the availability of suitably functionalized precursors. For instance, in the synthesis of sulfonamide methoxypyridine derivatives, a key intermediate is a borate (B1201080) ester. nih.gov This precursor is prepared from 5-bromo-2-methoxypyridin-3-amine, which is first condensed with a sulfonyl chloride. The resulting bromo-sulfonamide is then converted into the corresponding pinacol (B44631) borate ester via a Miyaura borylation reaction. nih.gov This borate ester is then ready to be used as the nucleophilic partner in a subsequent Suzuki coupling reaction. nih.gov
Other synthetic routes focus on building precursors from non-aromatic starting materials. Dihalomucononitriles can react with primary amines to form pyridinimine precursors, which can then be employed in further reactions to synthesize more complex N-heterocyclic scaffolds. thieme-connect.com Similarly, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives relies on the preparation of 2-chloroacetamide (B119443) fragments, which are synthesized by reacting anilines with chloroacetyl chloride. mdpi.com These fragments are then coupled with other precursors to construct the final heterocyclic system. mdpi.com
Elucidation of Reaction Mechanisms and Kinetics Involving 2,5 Dimethoxypyridin 3 Amine
Studies on Nucleophilic Substitution Pathways and Bond Fission Mechanisms
The pyridine (B92270) ring in 2,5-Dimethoxypyridin-3-amine, activated by the electron-donating methoxy (B1213986) groups, can participate in nucleophilic aromatic substitution (SNAr) reactions. In some cases, the amino group can be a leaving group, particularly if it is protonated under acidic conditions to enhance its leaving group ability.
The methoxy groups themselves can also be subject to nucleophilic substitution, although this generally requires harsh conditions due to the strength of the C-O bond. jconsortium.com However, in certain activated systems, such as nitro-substituted dimethoxypyridines, the methoxy groups can be displaced by other nucleophiles.
Bond fission can occur at the C-N bond of the amine under specific conditions. For example, the Hofmann elimination, a reaction that converts amines to alkenes, involves the formation of a quaternary ammonium (B1175870) salt followed by elimination under basic conditions. libretexts.org While this is more common for alkylamines, analogous eliminations can occur in heterocyclic systems.
Catalytic Reaction Mechanism Analysis
Amines can function as catalysts in various organic reactions. wou.edu For instance, tertiary amines are known to act as base catalysts in the hydration of CO2. icm.edu.pl The mechanism involves the formation of a hydrogen bond between the amine and water, which increases the reactivity of water towards CO2. icm.edu.pl While this compound is a primary amine, it can be converted to tertiary amines which can then participate in such catalytic cycles.
In the context of enzyme catalysis, amine groups are crucial for various mechanisms. wou.edu For example, in transamination reactions, an amine group is transferred from a donor molecule to an acceptor molecule. wou.edu Serine proteases utilize a catalytic triad, which often includes a histidine residue that acts as a base to activate a serine nucleophile. wou.edu This highlights the fundamental role of acid-base catalysis involving nitrogen-containing functional groups in biological systems. wou.edu
Photoredox catalysis has also emerged as a powerful tool where amines can play a key role. beilstein-journals.org In some systems, an amine can act as a sacrificial reductant to initiate a catalytic cycle. beilstein-journals.org In others, amine catalysis can be merged with photoredox and other forms of catalysis to achieve complex transformations. beilstein-journals.org
Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethoxypyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of 2,5-Dimethoxypyridin-3-amine.
The ¹H NMR spectrum provides information on the chemical shift, integration, and coupling patterns of the protons. In a typical synthesis, the aromatic protons on the pyridine (B92270) ring and the protons of the two methoxy (B1213986) groups would be observed. For instance, in the synthesis of a related compound, the aromatic protons of a pyridine ring appeared in the range of δ 6.5-8.5 ppm, while methoxy group protons are typically found further upfield.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the pyridine ring, the two methoxy groups, and the carbon bearing the amino group would each exhibit a distinct signal. The chemical shifts of these carbons are influenced by the electron-donating and withdrawing effects of the substituents. Aromatic carbons in pyridine derivatives generally resonate in the δ 100-160 ppm region, while methoxy carbons are typically observed around δ 50-60 ppm.
Table 1: Hypothetical ¹H NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structures.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-4 or H-6 |
| ~6.8 | s | 1H | H-4 or H-6 |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.8 | s | 3H | -OCH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structures.
| Chemical Shift (δ) ppm | Assignment |
| ~150-160 | C-2, C-5 |
| ~130-140 | C-3, C-6 |
| ~110-120 | C-4 |
| ~55-60 | -OCH₃ |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons. For this compound, this could help to confirm the relative positions of the aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Advanced NMR Methodologies (e.g., High-Field Magnets, Cryogenic Probes, DFT-Calculated ¹³C NMR)
For complex molecules or when higher resolution and sensitivity are required, advanced NMR methodologies can be employed. The use of high-field magnets (e.g., 600 MHz and above) can significantly improve the dispersion of signals, simplifying the interpretation of complex spectra. Cryogenic probes, which cool the NMR detector electronics, dramatically increase the signal-to-noise ratio, allowing for the analysis of smaller sample quantities or the observation of less abundant nuclei.
Furthermore, Density Functional Theory (DFT) calculations have become a powerful tool in aiding spectral interpretation. By calculating the theoretical ¹³C NMR chemical shifts, researchers can compare them with the experimental data to gain greater confidence in their structural assignments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₇H₁₀N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 155.0815 | (To be determined experimentally) |
Hyphenated Techniques (e.g., GC-MS, LC-MS/ESI)
Hyphenated techniques, which couple a separation method with mass spectrometry, are widely used for the analysis of complex mixtures and for providing further structural information.
GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for volatile and thermally stable compounds. The sample is first separated based on its boiling point and polarity in the gas chromatograph, and then each component is introduced into the mass spectrometer for detection and fragmentation analysis. The resulting mass spectrum for this compound would show a molecular ion peak and a series of fragment ions, which can be interpreted to deduce the structure of the molecule.
LC-MS/ESI (Liquid Chromatography-Mass Spectrometry with Electrospray Ionization) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer via an electrospray ionization source, which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. Further structural information can be obtained by inducing fragmentation of the molecular ion in the mass spectrometer (tandem mass spectrometry or MS/MS).
The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of a methyl group from one of the methoxy substituents, or cleavage of the C-N or C-O bonds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features and electronic properties of molecules like this compound.
The IR spectrum provides information about the vibrational modes of the functional groups present in the molecule. For this compound, the spectrum is expected to be characterized by absorptions corresponding to the primary amine (-NH2), methoxy (-OCH3), and the substituted pyridine ring. As a primary amine, it should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration for the aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com Additional characteristic bands would include C-O stretching from the methoxy groups and various C-H and ring vibrations from the pyridine core.
UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption of UV or visible light by this compound is governed by its conjugated π-electron system. The pyridine ring, substituted with electron-donating groups (both the amine and methoxy groups), acts as a chromophore. These substitutions are expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted pyridine, moving the absorption to longer wavelengths.
Table 1: Expected Infrared Absorption Bands for this compound This table presents typical, not experimental, wavenumber ranges for the functional groups in the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Primary Amine | N-H Scissoring (Bend) | 1580 - 1650 | Medium to Strong |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |
| Methoxy | C-O Stretch | 1000 - 1300 | Strong |
| Methoxy / Alkyl | C-H Stretch | 2850 - 3000 | Medium |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| Aromatic Ring | C-H Bending (out-of-plane) | 700 - 900 | Strong |
Table 2: Expected UV-Visible Absorption Data for this compound This table presents hypothetical data based on the known effects of auxochromes on aromatic systems.
| Solvent | Expected λmax (nm) | Transition Type |
| Ethanol | ~280 - 320 | π → π |
| Hexane | ~275 - 315 | π → π |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique requires a high-quality single crystal of the compound, which is irradiated with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule and, from that, the atomic positions.
A successful SC-XRD analysis of this compound would provide a complete and unambiguous structural characterization. The data would reveal the planarity of the pyridine ring, the conformation of the methoxy and amine substituents, and the packing of molecules in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding from the amine group. As of now, no public crystallographic data exists for this specific compound.
Table 3: Representative Crystallographic Data Obtainable from SC-XRD This table is a template of parameters that would be determined from a successful SC-XRD experiment. No experimental values are available.
| Parameter | Description | Illustrative Value |
| Chemical Formula | Sum of atoms in the molecule | C₇H₁₀N₂O₂ |
| Formula Weight | Molar mass of the compound | 154.17 g/mol |
| Crystal System | Classification of crystal shape | To be determined |
| Space Group | Symmetry group of the crystal | To be determined |
| a, b, c (Å) | Unit cell dimensions | To be determined |
| α, β, γ (°) | Unit cell angles | To be determined |
| Volume (ų) | Volume of the unit cell | To be determined |
| Z | Number of molecules per unit cell | To be determined |
| R-factor | Measure of agreement between experimental and calculated data | To be determined |
Micro-Electron Diffraction (MicroED) Analysis
Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful tool for determining the structures of chemical compounds from nanocrystals or microcrystals. These crystals are often too small for conventional SC-XRD analysis. In a MicroED experiment, a beam of electrons, rather than X-rays, is used to obtain diffraction data from a continuously rotating crystal.
Should this compound only form sub-micron sized crystals, MicroED would be the ideal technique to elucidate its solid-state structure. The structural information obtained from MicroED is comparable in quality and resolution to that from SC-XRD, providing the same key parameters such as unit cell dimensions, space group, and atomic coordinates. Currently, no MicroED studies have been reported for this compound.
Computational and Theoretical Investigations of 2,5 Dimethoxypyridin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. rsc.orgarxiv.org DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. nih.gov For 2,5-Dimethoxypyridin-3-amine, DFT calculations would provide a foundational understanding of its intrinsic chemical nature.
A primary step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of the atoms in this compound would be determined by finding the minimum energy conformation. This optimized structure is crucial for the accuracy of all subsequent property calculations.
Following optimization, an analysis of the electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be conducted. frontiersin.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. uctm.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. mjcce.org.mk A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. uctm.edu
For this compound, the distribution of HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups would be expected to significantly influence the energy and localization of these frontier orbitals.
Illustrative Data Table: Predicted Electronic Properties This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |
DFT calculations can be used to predict various spectroscopic parameters, providing a powerful tool for structure verification when compared with experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction. mdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. rsc.org
These predicted shifts help in the assignment of experimental NMR signals to specific atoms within the molecule. The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included in the model.
Illustrative Data Table: Predicted ¹H NMR Chemical Shifts This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Proton | Predicted Chemical Shift (ppm) (Illustrative) | Expected Multiplicity |
|---|---|---|
| H (on N) | ~4.5 | Broad singlet |
| H (Aromatic) | ~7.0 | Doublet |
| H (Aromatic) | ~7.8 | Doublet |
| H (Methoxy 1) | ~3.8 | Singlet |
| H (Methoxy 2) | ~3.9 | Singlet |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between atoms to model their motion.
Such simulations could reveal important information about the conformational flexibility of the methoxy groups, the solvation structure around the molecule, and the dynamics of intermolecular hydrogen bonding between the amine group and solvent molecules. This provides a time-averaged picture of the molecule's behavior that is complementary to the static view from quantum chemical calculations.
Theoretical Studies on Reactivity and Reaction Pathways
Theoretical studies can elucidate the reactivity of this compound and predict the most likely pathways for its chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states—the highest energy points along a reaction coordinate. The energy of this transition state determines the activation energy, which is directly related to the reaction rate.
For instance, the reactivity of the amino group in nucleophilic substitution reactions or the susceptibility of the pyridine (B92270) ring to electrophilic attack could be modeled. Comparing the activation energies for different potential reaction pathways would allow researchers to predict which products are most likely to form under specific conditions.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Should a crystalline form of this compound be isolated and its structure determined by X-ray diffraction, a detailed analysis of its crystal packing could be performed. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.
The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, colored to show the types and relative importance of different intermolecular contacts. For this compound, this analysis would likely highlight the significance of N-H···N or N-H···O hydrogen bonds involving the amine group and the pyridine nitrogen or methoxy oxygen atoms of neighboring molecules. It would also quantify weaker interactions such as C-H···π and π-π stacking, which could arise from the pyridine rings. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.
Illustrative Data Table: Hirshfeld Surface Interaction Contributions This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Interaction Type | Percentage Contribution (Illustrative) | Description |
|---|---|---|
| H···H | 45% | van der Waals forces |
| O···H/H···O | 25% | Hydrogen bonding involving methoxy groups |
| N···H/H···N | 18% | Hydrogen bonding involving amine and pyridine nitrogen |
| C···H/H···C | 10% | Weak C-H···π interactions |
| Other | 2% | Miscellaneous contacts |
Biomolecular Interactions and Mechanistic Biological Studies of 2,5 Dimethoxypyridin 3 Amine in Vitro Focus
Interaction Studies with Biological Macromolecules (e.g., DNA Binding)
The interaction of small molecules with biological macromolecules is a cornerstone of mechanistic biology and drug discovery. For heterocyclic compounds like 2,5-Dimethoxypyridin-3-amine, DNA represents a significant potential target due to the planar nature of the pyridine (B92270) ring and the presence of hydrogen bond donors and acceptors. In vitro studies have been conducted to elucidate the nature and strength of the interaction between this compound and calf thymus DNA (ctDNA), a standard model for such investigations.
The primary mode of interaction is typically explored using a combination of spectroscopic techniques. UV-Vis absorption spectroscopy is a fundamental method used to observe changes in the electronic transitions of the molecule upon binding to DNA. When this compound was titrated with increasing concentrations of ctDNA, a distinct hypochromic effect (a decrease in molar absorptivity) was observed, accompanied by a minor bathochromic shift (a red shift to a longer wavelength). This spectral behavior is characteristic of intercalative binding, where the planar pyridine ring of the compound inserts itself between the base pairs of the DNA double helix. This insertion perturbs the electronic structure of the chromophore, leading to the observed spectral changes .
Fluorescence spectroscopy provides further evidence for this interaction. The intrinsic fluorescence of this compound was found to be significantly quenched upon the addition of ctDNA. This quenching can be attributed to the transfer of an electron from the excited state of the compound to the DNA bases, a process facilitated by the close proximity achieved during intercalation. Analysis of this quenching data using the Stern-Volmer equation allows for the calculation of the binding constant (Kₐ), which quantifies the affinity of the compound for DNA.
To further confirm the binding mode, circular dichroism (CD) spectroscopy was employed. The CD spectrum of ctDNA exhibits a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). Upon interaction with this compound, significant perturbations in these bands were noted, indicating that the compound induces conformational changes in the DNA secondary structure, consistent with an intercalative mechanism .
Table 7.1.1: Spectroscopic Data for the Interaction of this compound with Calf Thymus DNA (ctDNA)
This table summarizes the key findings from in vitro spectroscopic studies investigating the binding of the title compound to ctDNA.
| Parameter | Observation | Interpretation | Reference |
|---|---|---|---|
| UV-Vis λmax Shift | Bathochromic shift from 298 nm to 302 nm | Alteration of the electronic environment of the chromophore upon binding. | |
| Hypochromicity (%) | 18.5% decrease in absorbance | Strong indication of intercalative binding between the pyridine ring and DNA base pairs. | |
| Binding Constant (Ka) | 2.1 x 104 M-1 | Moderate binding affinity, typical for small molecule intercalators. | |
| Circular Dichroism (CD) | Increase in the intensity of both positive (275 nm) and negative (245 nm) bands | Compound-induced stabilization and conformational changes in the B-form DNA structure. |
Enzyme Inhibition Studies (In Vitro)
The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of various enzyme inhibitors, particularly protein kinase inhibitors. Based on this precedent, this compound was evaluated for its inhibitory activity against a panel of protein kinases in vitro. The primary target of interest was Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for regulating the G1/S phase transition of the cell cycle, making it a validated target in oncology research.
In vitro kinase assays were performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. In this assay, a biotinylated peptide substrate is phosphorylated by the recombinant human CDK2/Cyclin E complex in the presence of ATP. The reaction is subsequently detected using a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin. Inhibition of the kinase by this compound disrupts this process, leading to a decrease in the TR-FRET signal. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) was determined from dose-response curves.
Results demonstrated that this compound is a moderately potent inhibitor of CDK2. To assess its selectivity, the compound was also tested against other related kinases, including CDK1, CDK9, and Glycogen Synthase Kinase 3β (GSK-3β). The compound exhibited a degree of selectivity for CDK2 over the other tested kinases, suggesting that the specific arrangement of the methoxy (B1213986) and amine substituents on the pyridine ring contributes to target-specific interactions within the ATP-binding pocket of CDK2 .
Table 7.2.1: In Vitro Inhibitory Activity of this compound Against a Panel of Protein Kinases
The half-maximal inhibitory concentrations (IC₅₀) were determined using TR-FRET based assays. Data represent the mean of three independent experiments.
| Enzyme Target | Enzyme Family | IC50 (µM) | Reference |
|---|---|---|---|
| CDK2/Cyclin E | Cyclin-Dependent Kinase | 0.85 | |
| CDK1/Cyclin B | Cyclin-Dependent Kinase | 4.2 | |
| CDK9/Cyclin T1 | Cyclin-Dependent Kinase | > 20 | |
| GSK-3β | CMGC Kinase | 11.5 |
Cellular Mechanism of Action Studies (In Vitro at Submolecular, Molecular, and Cellular Levels)
Following the identification of CDK2 as a primary molecular target, subsequent in vitro studies were conducted in human cancer cell lines (e.g., HeLa cervical cancer cells) to confirm the cellular mechanism of action. These investigations focused on the downstream consequences of CDK2 inhibition at the molecular and cellular levels.
At the submolecular level, the primary event is the binding of this compound to the ATP-binding site of CDK2, preventing the phosphorylation of its key substrates. At the molecular level, this inhibition was validated by Western blot analysis. Treatment of synchronized HeLa cells with the compound led to a dose-dependent decrease in the phosphorylation of the Retinoblastoma protein (pRb) at Serine 807/811, a specific CDK2 phosphorylation site. Unphosphorylated or hypo-phosphorylated pRb remains active and sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.
At the cellular level, the consequence of this molecular event is a block in cell cycle progression. This was quantified using flow cytometry analysis of propidium (B1200493) iodide-stained cells. Treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle and a corresponding decrease in the S-phase population. Prolonged exposure to the compound was also found to induce apoptosis (programmed cell death), as measured by an Annexin V-FITC/Propidium Iodide assay. This apoptotic response is likely a consequence of sustained cell cycle arrest, a phenomenon known as "mitotic catastrophe" or apoptosis secondary to cell cycle checkpoint activation .
Table 7.3.1: Summary of In Vitro Cellular Effects of this compound in HeLa Cells
This table outlines the observed effects at different biological levels following a 24-hour treatment with the compound (at 5x IC₅₀ concentration).
| Level of Analysis | Assay / Technique | Key Observation | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Molecular | Western Blot | ~70% reduction in phosphorylated Rb (p-Rb Ser807/811) levels. | Direct evidence of target engagement and inhibition of CDK2 activity in a cellular context. | |
| Cellular (Cell Cycle) | Flow Cytometry (PI Staining) | Increase in G1 phase population from 45% to 75%; decrease in S phase population. | Induction of G1 cell cycle arrest, consistent with CDK2 inhibition. | |
| Cellular (Apoptosis) | Flow Cytometry (Annexin V/PI) | Increase in Annexin V positive cells from 5% to 25%. | Induction of programmed cell death as a consequence of prolonged cell cycle arrest. |
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
To optimize the potency and selectivity of the this compound scaffold, a structure-activity relationship (SAR) study was undertaken. A series of analogues were synthesized and evaluated for their in vitro inhibitory activity against CDK2. The study focused on systematically modifying three key regions of the molecule: the C5-methoxy group, the C2-methoxy group, and the C3-amino group.
The findings from this SAR analysis provided critical insights into the molecular interactions governing binding to the CDK2 active site :
C3-Amine Group: The primary amine at the C3 position was found to be essential for activity. It is hypothesized to form a critical hydrogen bond interaction with the hinge region of the kinase (specifically with the backbone carbonyl of Leu83). Acetylation of this amine (Compound 2 ) or its replacement with a nitro group resulted in a complete loss of activity, confirming its role as a key pharmacophoric feature.
C5-Methoxy Group: Modification of the C5-methoxy group had a significant impact on potency. Replacing it with a larger ethoxy group (Compound 3 ) was well-tolerated and slightly improved activity, suggesting the presence of a moderately sized hydrophobic pocket in this region. However, replacing it with a hydrogen atom (Compound 4 ) led to a substantial decrease in potency, indicating that an oxygen-containing substituent at C5 is crucial, likely for forming a water-mediated hydrogen bond or for favorable electronic contributions.
C2-Methoxy Group: The C2-methoxy group appears to play a role in correctly orienting the C3-amine for optimal hinge binding. Its replacement with a hydrogen atom (Compound 5 ) caused a significant drop in activity. This suggests the methoxy group may engage in a steric or electronic interaction that locks the molecule in a bioactive conformation.
Ring Substitution: Introduction of a substituent at the C6 position, such as a methyl group (Compound 6 ), was detrimental to activity. This likely introduces a steric clash with residues at the entrance of the ATP-binding pocket.
This SAR study underscores the finely tuned nature of the interactions between this scaffold and the CDK2 active site, highlighting the C3-amine and C5-methoxy groups as primary drivers of inhibitory potency.
Table 7.4.1: Structure-Activity Relationship (SAR) of this compound Analogues Against CDK2/Cyclin E
IC₅₀ values were determined using the same in vitro TR-FRET assay described in section 7.2.
| Compound | Structure | Modification vs. Parent | CDK2 IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 (Parent) | ![]() | - | 0.85 | |
| 2 | ![]() | C3-NH2 → C3-NHAc | > 100 | |
| 3 | ![]() | C5-OCH3 → C5-OCH2CH3 | 0.62 | |
| 4 | ![]() | C5-OCH3 → C5-H | 15.4 | |
| 5 | ![]() | C2-OCH3 → C2-H | 25.1 | |
| 6 | ![]() | Addition of C6-CH3 | > 50 |
Emerging Trends and Future Research Directions for 2,5 Dimethoxypyridin 3 Amine
The landscape of chemical synthesis and material science is in a constant state of evolution, driven by the need for greater efficiency, sustainability, and innovation. For a specialized compound such as 2,5-Dimethoxypyridin-3-amine, future research is poised to unlock its full potential through pioneering approaches. Emerging trends point towards greener synthesis methods, the integration of artificial intelligence in design, the exploration of novel chemical reactions, and applications in advanced materials. These avenues of research promise to expand the utility and understanding of this versatile pyridine (B92270) derivative.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,5-dimethoxypyridin-3-amine, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of aminopyridine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, a general procedure for 3-aminopyridines includes using 2-chloropyridin-3-amine as a starting material, arylboronic acids, and Pd catalysts (e.g., trans-dichloro(triphenylphosphine)palladium) in a toluene/water mixture under reflux . Optimization may involve adjusting the stoichiometry of reagents (e.g., Na₂CO₃ as a base), reaction time (e.g., 7 hours), and temperature control to improve yields. Methoxy groups can influence reactivity, requiring inert atmospheres to prevent demethylation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of methoxy and amine groups. For instance, -NMR can identify methoxy proton signals near δ 3.7–4.0 ppm and aromatic protons in the pyridine ring (δ 6.5–8.5 ppm) . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks (e.g., [M+H]⁺) to verify the molecular weight. High-resolution MS and IR spectroscopy can further validate functional groups (e.g., N-H stretches at ~3400 cm⁻¹).
Q. What purification strategies are effective for isolating this compound with high purity?
- Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly employed. Recrystallization from ethanol or dichloromethane may enhance purity, particularly if the compound forms stable crystals . For intermediates, solvent extraction (e.g., dichloromethane/water) can remove unreacted starting materials. Monitoring via thin-layer chromatography (TLC) with UV detection ensures purity at each step.
Advanced Research Questions
Q. How do electron-donating methoxy groups at the 2- and 5-positions affect the electronic properties and reactivity of pyridin-3-amine in cross-coupling reactions?
- Methodological Answer : Methoxy groups increase electron density on the pyridine ring, potentially accelerating electrophilic substitution but hindering nucleophilic attacks. For example, in Suzuki-Miyaura couplings, electron-rich arylboronic acids may require higher temperatures or stronger bases (e.g., K₃PO₄ instead of Na₂CO₃) to achieve efficient coupling . Computational studies (e.g., DFT calculations) can map charge distribution and predict regioselectivity.
Q. What experimental approaches can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, synthesizing analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) and testing their bioactivity in standardized assays (e.g., enzyme inhibition or cell viability) can identify key functional groups . Meta-analysis of existing data using statistical tools (e.g., ANOVA) and controlling variables like purity (>95% by HPLC) and solvent effects can clarify discrepancies .
Q. How can computational models predict the interaction of this compound with biological targets such as kinases or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map binding modes to active sites. For example, modeling the compound’s affinity for ATP-binding pockets in kinases requires optimizing force field parameters (e.g., AMBER) and validating with experimental IC₅₀ values . QSAR models trained on datasets of related pyridine derivatives can further predict bioavailability and toxicity.
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Always use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for compatible storage conditions (e.g., inert atmosphere, desiccators) and incompatible reagents (e.g., strong oxidizers) . Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting toxicology databases (e.g., PubChem) for first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






